2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide
Description
The compound 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide features a pyrazolo[1,5-a]pyrazinone core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with an N-(o-tolyl)acetamide moiety. The 3,4-dimethoxy substituents likely enhance electron-donating properties, while the o-tolyl (2-methylphenyl) group contributes steric bulk and lipophilicity .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-6-4-5-7-17(15)24-22(28)14-26-10-11-27-19(23(26)29)13-18(25-27)16-8-9-20(30-2)21(12-16)31-3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSOXHYFFGVEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it may influence pathways involving phenyl ring-containing proteins or enzymes.
Pharmacokinetics
The compound’s metabolism and excretion are likely to be influenced by these groups as well.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the dimethoxyphenyl group may be susceptible to demethylation under certain conditions, potentially altering the compound’s activity.
Biological Activity
The compound 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide is a member of the pyrazolo family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical structure can be described as follows:
- Core Structure : Pyrazolo[1,5-a]pyrazine
- Substituents : 3,4-dimethoxyphenyl and o-tolyl groups attached to an acetamide moiety.
Research indicates that pyrazole derivatives exhibit a variety of biological activities through different mechanisms:
- Antioxidant Activity : Some pyrazole compounds have been shown to act as antioxidants, protecting cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and cardioprotection.
- Anti-inflammatory Effects : Pyrazole derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Certain pyrazoles are known to inhibit key enzymes involved in cancer progression, such as histone demethylases. This inhibition can lead to decreased tumor growth and improved outcomes in cancer therapies.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antioxidant Activity in Fish Models :
A study assessed the antioxidant properties of thieno[2,3-c]pyrazole compounds against 4-nonylphenol toxicity in Clarias gariepinus. The results indicated that these compounds significantly reduced erythrocyte malformations compared to controls, demonstrating their protective effects against oxidative stress . -
Anti-inflammatory Potential :
Research on pyrazole derivatives has highlighted their ability to modulate inflammatory responses. For instance, a series of thienopyrazoles were evaluated for their anti-inflammatory effects in various animal models, showing promising results in reducing inflammation markers . -
Anticancer Efficacy :
A study focused on the inhibition of histone demethylases by pyrazolo compounds revealed that certain derivatives could effectively suppress cancer cell proliferation. These findings suggest that the compound may have significant therapeutic potential in oncology .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting cell membrane integrity.
A study conducted by Prabhakar et al. demonstrated that similar compounds showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL against tested strains .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro and in vivo. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Cell Viability Assays : The compound was assessed using MTT assays, revealing IC50 values in the micromolar range (typically between 5 to 20 µM), indicating moderate to high efficacy against cancer cells .
- Mechanism of Action : The anticancer effects may be attributed to apoptosis induction via the activation of caspases or inhibition of specific kinases involved in cell cycle regulation.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various pyrazolo[1,5-a]pyrazine derivatives, the compound exhibited superior activity against E. coli compared to standard antibiotics. The study utilized disc diffusion methods to evaluate the zone of inhibition, showing results that suggest its potential as a lead compound for antibiotic development .
Case Study 2: In Vivo Anticancer Studies
In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its role as an effective anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical distinctions between the target compound and analogs from the evidence:
Key Observations:
- Core Heterocycle: The pyrazolo[1,5-a]pyrazinone core (target, –2) differs from triazolo[1,5-a]pyrazinone () and pyrazolo[3,4-d]pyrimidin () in nitrogen positioning, altering electronic properties and binding interactions.
- Substituent Effects :
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group (target, ) may improve solubility compared to halogenated analogs (–3) .
- Lipophilicity : The o-tolyl group (target) increases lipophilicity versus polar dihydrobenzodioxin () or fluorophenyl () substituents .
- Halogenation : Chloro/bromo substituents () elevate molecular weight and melting points due to enhanced intermolecular forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
